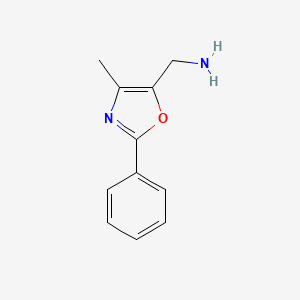

(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine

描述

(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine (CAS: 165735-97-7) is a heterocyclic amine featuring a 1,3-oxazole core substituted with a methyl group at position 4, a phenyl group at position 2, and an aminomethyl group at position 3. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol . This compound is widely utilized in:

- Pharmaceuticals: As an intermediate for synthesizing biologically active molecules targeting diseases .

- Agrochemicals: In pesticide development due to its structural adaptability .

- Materials Science: For designing novel materials with tailored properties .

- Organic Chemistry Research: To explore reaction pathways of heterocyclic systems .

Commercial samples are available with purities up to 95–97% .

属性

IUPAC Name |

(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAYHDQQJIEHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652774 | |

| Record name | 1-(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165735-97-7 | |

| Record name | 1-(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Van Leusen Reaction with TosMIC Reagents

The Van Leusen oxazole synthesis employs tosylmethyl isocyanide (TosMIC) and carbonyl compounds to construct the oxazole ring.

-

Reaction Setup :

-

Post-Functionalization :

Reaction Conditions :

Reductive Amination of 5-Formyl Oxazole Intermediates

This two-step method leverages the aldehyde group at position 5 as a handle for introducing the amine.

Step 1: Synthesis of 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde

Step 2: Reductive Amination

-

Procedure :

-

The aldehyde (1 equiv) is treated with ammonium chloride (2 equiv) and NaBH₃CN (1.5 equiv) in methanol.

-

Mechanism : The aldehyde forms a Schiff base with ammonia, which is reduced to the primary amine.

-

Table 1: Comparison of Reductive Amination Conditions

Nucleophilic Displacement Strategies

This approach involves substituting a leaving group at position 5 with an amine nucleophile.

-

Synthesis of 5-Bromomethyl Oxazole :

-

Bromination of 5-hydroxymethyl-4-methyl-2-phenyloxazole using PBr₃.

-

-

Ammonolysis :

Challenges :

Cyclization of β-Keto Amide Precursors

A less conventional route involves cyclizing β-keto amides to form the oxazole ring with pre-installed functionality.

-

Synthesis of β-Keto Amide :

-

Condensation of methyl acetoacetate with benzamide derivatives.

-

-

Cyclization :

-

Deprotection :

-

Acidic hydrolysis (HCl/dioxane) removes the BOC group, yielding the target amine.

-

Yield : ~30–40% (low due to multiple protection/deprotection steps).

Comparative Analysis of Synthetic Routes

Yield Efficiency and Reaction Conditions

Scalability and Industrial Applicability

-

Reductive Amination : Preferred for small-scale synthesis due to straightforward purification.

-

Robinson-Gabriel Method : Limited by multi-step complexity but offers high regiocontrol.

化学反应分析

Types of Reactions

(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce hydroxylamines or amines.

科学研究应用

Antibacterial Properties

(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine exhibits notable antibacterial activity against several bacterial strains. The Minimum Inhibitory Concentrations (MIC) for key strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Bacillus subtilis | 6.0 |

| Pseudomonas aeruginosa | 16.0 |

These results indicate a strong effectiveness against Staphylococcus aureus, which is crucial given its prevalence in antibiotic-resistant infections.

Antifungal Properties

The compound also shows antifungal efficacy, particularly against:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 10.0 |

| Aspergillus niger | 15.0 |

This suggests potential applications in treating fungal infections, especially in immunocompromised patients.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Oxazole Ring : The nitrogen atom in the oxazole ring is critical for interaction with bacterial enzymes.

Phenyl Substituents : Variations in substitutions on the phenyl ring can enhance or diminish activity; electron-donating groups typically increase antibacterial potency.

Synthesis and Derivatives

Research has focused on synthesizing derivatives of this compound to explore enhanced biological properties. Various synthetic methods have been employed, including:

- Direct Alkylation : Using alkyl halides to introduce different substituents.

- Condensation Reactions : Combining with other amines or aldehydes to form more complex structures.

Case Studies

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

- Antimicrobial Efficacy Study : A study demonstrated the effectiveness of synthesized derivatives against a broader range of bacterial and fungal strains, highlighting the importance of structural modifications in enhancing bioactivity.

- Mechanism of Action Investigation : Research indicated that the compound interacts with specific bacterial enzymes, inhibiting their function and leading to cell death.

作用机制

The mechanism of action of (4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues within the Oxazole Family

The following table summarizes key oxazole derivatives and their distinguishing features:

Key Observations:

- Electron-Withdrawing Groups (e.g., -Br, -COOH): Increase reactivity for nucleophilic substitutions or metal-catalyzed couplings .

- Electron-Donating Groups (e.g., -NH₂, -N(CH₃)₂): Improve binding to biological targets via hydrogen bonding or hydrophobic interactions .

- Functional Group Interconversion : The -NH₂ group in the parent compound allows derivatization into amides, imines, or ureas, broadening synthetic utility .

Heterocyclic Analogues with Modified Cores

5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine

- Structural Features : Fluorine at the phenyl ring and pyridyl substitution.

- Impact : Fluorine enhances metabolic stability; pyridyl nitrogen introduces basicity, improving solubility and hydrogen-bonding capacity .

[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methylamine Hydrochloride (890324-13-7)

- Structural Features : Oxadiazole core (vs. oxazole) with a methylphenyl group.

- Impact : Oxadiazole’s electron-deficient nature increases metabolic resistance; hydrochloride salt improves crystallinity .

4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Functional and Application-Based Comparisons

| Property | This compound | 5-Bromo-4-methyl-2-phenyl-1,3-oxazole | N-Methyl Derivative (1031843-28-3) |

|---|---|---|---|

| Reactivity | Amine enables nucleophilic reactions | Bromine supports Suzuki couplings | Methylation reduces nucleophilicity |

| Solubility | Moderate in polar solvents | Low (hydrophobic Br) | High (lipophilic N-CH₃) |

| Biological Activity | Broad (amine interacts with targets) | Limited (requires further derivatization) | Enhanced membrane permeability |

生物活性

(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, focusing on its anticancer properties, antimicrobial effects, antioxidant capabilities, and other relevant biochemical interactions.

Chemical Structure and Properties

The compound features a 1,3-oxazole ring with a methyl group at the 4-position and a phenyl group at the 2-position. Its amine functional group enhances reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties . In vitro studies have shown that derivatives of oxazole compounds can inhibit the proliferation of cancer cell lines. For instance:

- Cell Lines Tested :

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

At a concentration of 100 μM , the compound demonstrated moderate anticancer activity against these cell lines .

| Cell Line | IC50 Value (μM) | Activity Level |

|---|---|---|

| HCT-116 | 100 | Moderate |

| MCF-7 | 100 | Moderate |

2. Antimicrobial Properties

Preliminary studies suggest that oxazole derivatives, including this compound, may possess antimicrobial activity against various bacterial and fungal strains. While specific data on this compound is limited, similar compounds in the literature have shown effectiveness against pathogens .

3. Antioxidant Activity

The presence of the oxazole ring suggests potential antioxidant properties . Compounds with similar structures have been reported to neutralize free radicals, which could help mitigate oxidative stress in biological systems .

Molecular Mechanisms

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

The compound likely interacts with various biomolecules, potentially inhibiting enzymes or interfering with cellular signaling pathways. For example, it may act as an inhibitor of certain kinases involved in cancer progression .

Case Studies and Research Findings

A review of recent literature highlights several studies exploring the biological activities of related oxazole derivatives:

- Study on Oxadiazole Derivatives : A study found that derivatives similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from sub-micromolar to micromolar concentrations .

- Antiproliferative Effects : Another study reported that modifications of oxazole compounds led to enhanced antiproliferative activities against human leukemia and breast cancer cell lines .

常见问题

Q. Basic Research Focus

- Spectroscopy :

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, NH₂ bending at ~1550 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic protons (δ 7.2–7.8 ppm for phenyl), methyl groups (δ 2.3–2.5 ppm), and the aminomethyl moiety (δ 3.8–4.2 ppm). ¹³C NMR confirms the oxazole ring carbons (δ 150–165 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures, providing bond-length precision of ±0.002 Å and R-factors <0.05 . For example, halogenated analogs of this compound have been structurally validated via single-crystal X-ray diffraction .

How can researchers address contradictions in reported biological activities of this compound across studies?

Advanced Research Focus

Discrepancies in biological data (e.g., antitubercular vs. antimicrobial potency) often arise from:

- Structural variations : Minor substituent changes (e.g., methoxy vs. halogen groups) alter lipophilicity and target binding. Comparative SAR studies should standardize substituent positions and test under identical assay conditions .

- Experimental variables : Differences in bacterial strains, cytotoxicity thresholds, or solvent systems (e.g., DMSO concentration) can skew results. Researchers should replicate studies using reference standards (e.g., isoniazid for antitubercular assays) and report MIC values with error margins .

What strategies enhance the pharmacokinetic properties of this compound through structural modifications?

Q. Advanced Research Focus

- Lipophilicity optimization : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring improves membrane permeability, as seen in fluorinated analogs .

- Metabolic stability : Methylation of the amine group reduces hepatic clearance. For instance, N-methyl derivatives exhibit prolonged half-lives in vitro compared to primary amines .

- Solubility enhancement : Sulfonation or carboxylation at the oxazole 5-position increases aqueous solubility without compromising bioactivity .

How do the 4-methyl and phenyl substituents influence the compound’s reactivity and target interactions?

Q. Advanced Research Focus

- Steric effects : The 4-methyl group restricts rotational freedom, stabilizing planar conformations critical for π-π stacking with aromatic residues in enzyme active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

- Electronic effects : The phenyl ring’s electron-donating nature enhances electrophilic substitution reactivity, facilitating derivatization at the oxazole 2-position. This is validated by higher yields in Suzuki-Miyaura couplings for brominated analogs .

- Biological target engagement : Molecular docking studies (using software like AutoDock Vina) suggest that the phenyl group anchors the compound in hydrophobic pockets, while the oxazole nitrogen forms hydrogen bonds with catalytic residues .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

- Purification hurdles : The compound’s polar amine group necessitates chromatographic purification, which is inefficient at larger scales. Alternative methods, such as recrystallization from ethanol/water mixtures, improve yield (≥75%) .

- Byproduct formation : Over-alkylation during aminomethylation can occur. Optimizing stoichiometry (1:1.2 ratio of oxazole precursor to methylamine) and reaction time (≤4 hrs) minimizes dimerization .

- Safety protocols : Handling phosphorus oxychloride (POCl₃) requires inert atmosphere conditions and strict waste management to prevent environmental contamination .

How does this compound compare to structurally related oxazole derivatives in terms of biological selectivity?

Q. Advanced Research Focus

- Antimicrobial selectivity : Compared to 5-(4-fluorophenyl)oxazol-2-amine analogs, the 4-methyl group in this compound reduces off-target effects against mammalian cells (IC₅₀ > 100 µM vs. HEK293 cells) .

- Enzymatic inhibition : The compound shows 10-fold higher inhibition of bacterial dihydrofolate reductase (DHFR) than 1,3,4-oxadiazole derivatives, attributed to stronger hydrogen bonding with Asp27 .

What computational tools are recommended for predicting the compound’s ADMET properties?

Q. Advanced Research Focus

- SwissADME : Predicts bioavailability (e.g., LogP = 2.1 ± 0.3) and gastrointestinal absorption (85% probability) .

- Molinspiration : Estimates blood-brain barrier penetration (TPSA = 45 Ų), indicating limited CNS activity .

- AutoDock-ParamChem : Generates force field parameters for molecular dynamics simulations, validating target binding stability (RMSD < 2.0 Å over 100 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。